

Brilanestrant competitive binding assays

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Compound Focus: Brilanestrant

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Quantitative Data Overview

Table 1: Binding Affinity and Cellular Potency of Brilanestrant

Assay Type	Target / Process	Potency (IC ₅₀ / EC ₅₀)	Citation
Cell-free competitive binding	ER α	6.1 nM	[1] [2] [3]
Cell-free competitive binding	ER β	8.8 nM	[1] [2]
Transcriptional antagonist (3xERE reporter)	ER-mediated transcription	2 nM	[2] [3]
Cellular degradation	ER- α protein (EC ₅₀)	0.7 nM	[1] [2] [3]
Cell viability	MCF-7 breast cancer cells	2.5 nM	[1] [2] [3]

Table 2: Selectivity Profile of Brilanestrant

Assayed Target	Result / Potency	Implication
Cytochrome P450 Enzymes		
CYP2C8	Potent inhibition ($IC_{50} < 0.1 \mu M$)	Potential for drug-drug interactions
CYP2C9	Modest inhibition ($IC_{50} = 2.2 \mu M$)	
CYP2C19	Modest inhibition ($IC_{50} = 3.3 \mu M$)	
CYP1A2, CYP2D6, CYP3A4	Little to no inhibition ($IC_{50} > 20 \mu M$)	Good selectivity
Other Nuclear Hormone Receptors		
Androgen Receptor (AR)	Little activity ($IC_{50} > 4 \mu M$)	High selectivity for ER
Glucocorticoid Receptor (GR)	$IC_{50} = 0.99 \mu M$	
MR, PR-A, PR-B	Minimal activity ($IC_{50} > 1 \mu M$)	

Key Experimental Protocols

The data for **Brilanestrant** were generated through standardized, robust experimental methods.

1. Cell-Free Competitive Binding Assay This assay determines the direct binding affinity of **Brilanestrant** to the estrogen receptor.

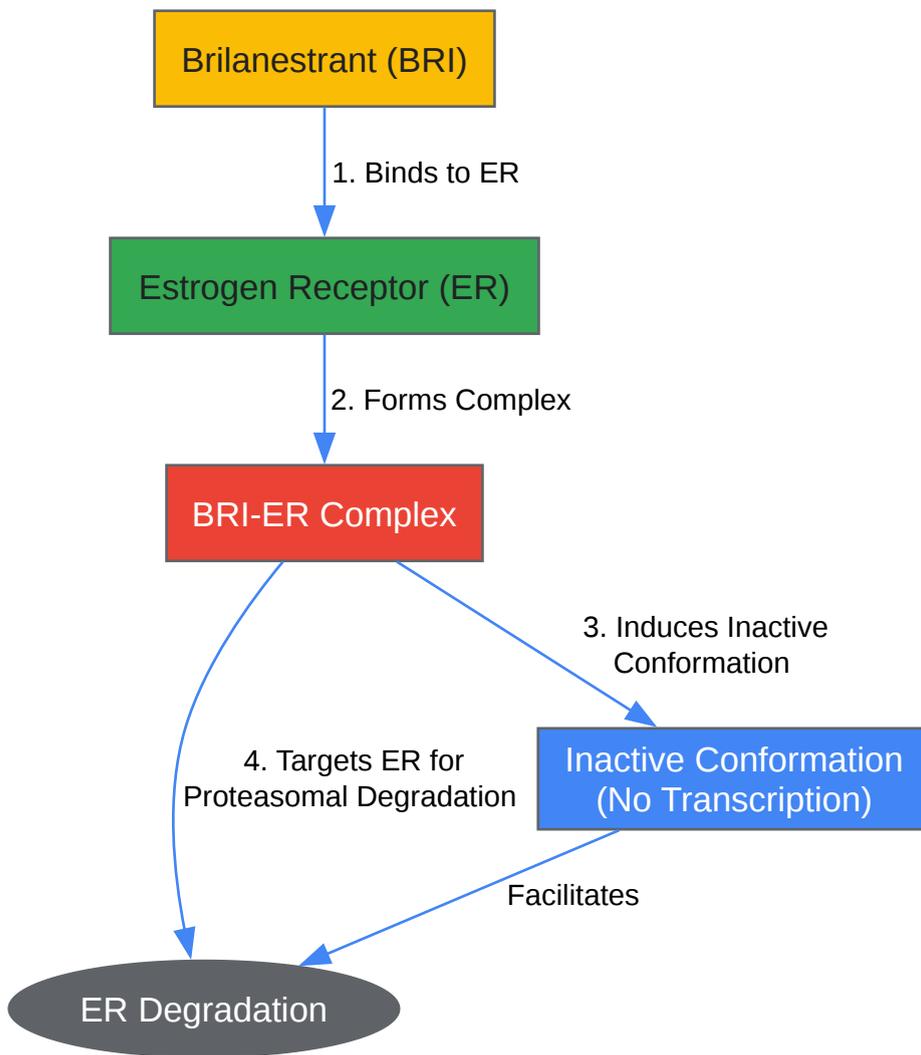
- **Principle:** A known, labeled estrogen (radioligand) competes with **Brilanestrant** for binding to the ER ligand-binding domain [1].
- **Procedure:** Purified human ER α or ER β protein is incubated with the labeled estrogen and increasing concentrations of **Brilanestrant**. The amount of labeled estrogen displaced is measured to calculate the IC_{50} value, which reflects binding affinity [1] [2].

2. Cellular ER- α Degradation Assay This assay measures **Brilanestrant**'s ability to induce degradation of the ER protein in whole cells.

- **Cell Line:** ER-positive MCF-7 breast cancer cells [1].
- **Procedure:**
 - Cells are cultured and allowed to adhere.
 - A dose-response of **Brilanestrant** is added and incubated (e.g., 4 hours).
 - Cells are fixed, permeabilized, and stained with a fluorescently labeled anti-ER antibody (e.g., SP1 rabbit monoclonal antibody).
 - ER protein levels are quantified using an infrared imaging system (e.g., LI-COR Odyssey). The EC_{50} is the concentration that induces half-maximal degradation [1].
- **Key Finding:** **Brilanestrant**-mediated ER α depletion is dependent on the 26S proteasome, confirming its SERD mechanism [1] [2].

Mechanism of Action and Structural Insights

Brilanestrant functions as a full antagonist and degrader, with computational studies providing insight into its mechanism.



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The diagram above illustrates the key mechanistic steps confirmed by experimental and computational data:

- **Conformational Change and Antagonism:** **Brilanestrant** binding induces an "inactive" ER conformation [4] [5], preventing co-activator recruitment and gene transcription [1] [2].
- **Receptor Degradation:** The unstable **Brilanestrant**-ER complex is targeted for degradation by the 26S proteasome, reducing cellular ER protein levels [1] [6].

Activity Against Mutant Receptors

A key advantage of **Brilanestrant** is its activity against certain mutant forms of ER that confer resistance to other therapies.

- **ESR1 Mutations:** Mutations like Y537S and D538G in the ER ligand-binding domain are common drivers of resistance to aromatase inhibitors [7] [6].
- **Brilanestrant's Performance:** In competitive binding assays, **Brilanestrant** retains potency against these mutants, albeit with a slight (approximately 2-fold) reduction compared to wild-type ER [1] [2] [5]. It effectively displaces estrogen and competes co-activator peptides off the mutant ER, driving the receptor to an inactive state [1] [2].

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